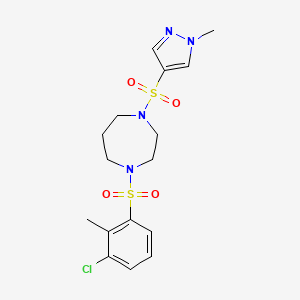
1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C16H21ClN4O4S2 and its molecular weight is 432.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a synthetic compound that has garnered attention for its potential biological activities. The structural complexity of this compound, characterized by the presence of sulfonyl and diazepane moieties, suggests diverse pharmacological properties. This article reviews the biological activity of this compound based on available literature, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C18H20ClN3O4S2 with a molecular weight of approximately 397.9 g/mol. The presence of a chlorinated aromatic ring and pyrazole contributes to its lipophilicity and potential interaction with biological targets.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The sulfonyl group is known to interact with various enzymes, potentially acting as a reversible or irreversible inhibitor.
- Receptor Modulation : The diazepane ring may facilitate binding to specific receptors in the central nervous system (CNS), influencing neurotransmitter systems.
- Antiviral Activity : Similar compounds have shown efficacy against viral infections, suggesting potential antiviral properties for this diazepane derivative.
Antiviral Activity
Recent studies have indicated that compounds with similar structural features exhibit antiviral activity. For instance, derivatives of sulfonamides have been identified as inhibitors against viruses like the Yellow Fever Virus (YFV) and HIV .
| Compound | Virus Target | EC50 (µM) | CC50 (µM) | SI (Selectivity Index) |
|---|---|---|---|---|
| RCB16003 | YFV | 3.2 | 24 | 7.5 |
| RCB16007 | YFV | 7.9 | 17 | 2.2 |
This table illustrates the selectivity and potency of related compounds, suggesting that this compound may exhibit similar properties.
Anticancer Activity
Sulfonamide derivatives have been explored for their anticancer properties. A study involving 1,2-bis(sulfonyl)hydrazines demonstrated significant antineoplastic activity against L1210 leukemia and B16 melanoma cell lines . While specific data on the diazepane compound is limited, its structural analogs indicate a potential for similar effects.
Case Studies
A notable case study investigated the in vitro effects of sulfonamide derivatives on cancer cell lines. The study found that modifications in the sulfonamide group significantly influenced cytotoxicity and selectivity towards cancer cells . This suggests that structural variations in compounds like this compound could be optimized for enhanced therapeutic efficacy.
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O4S2/c1-13-15(17)5-3-6-16(13)27(24,25)21-8-4-7-20(9-10-21)26(22,23)14-11-18-19(2)12-14/h3,5-6,11-12H,4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBXEHNDBJJRHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














